molecular formula C4H10N2O4S B1662964 ACES CAS No. 7365-82-4

ACES

Cat. No.: B1662964
CAS No.: 7365-82-4
M. Wt: 182.2 g/mol
InChI Key: DBXNUXBLKRLWFA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(2-Acetamido)-2-aminoethanesulfonic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to interact with peptide deformylase in Pseudomonas aeruginosa . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .

Cellular Effects

The effects of N-(2-Acetamido)-2-aminoethanesulfonic acid on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in protein-free media for chicken embryo fibroblasts, acting as a chelating agent for H+, Ca2+, and Mg2+ .

Molecular Mechanism

The molecular mechanism of action of N-(2-Acetamido)-2-aminoethanesulfonic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to remove the formyl group from the N-terminal Met of newly synthesized proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of N-(2-Acetamido)-2-aminoethanesulfonic acid can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

N-(2-Acetamido)-2-aminoethanesulfonic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of N-(2-Acetamido)-2-aminoethanesulfonic acid within cells and tissues involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of N-(2-Acetamido)-2-aminoethanesulfonic acid and its effects on activity or function are crucial aspects of its biochemical properties

Chemical Reactions Analysis

Types of Reactions

ACES undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

ACES has a wide range of applications in scientific research, including:

    Chemistry: Used as a buffer in various chemical reactions and analytical techniques.

    Biology: Employed in cell culture media and electrophoresis for protein separation and analysis.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotection and modulation of calcium signaling.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and functional properties, making it particularly suitable for applications requiring precise pH control and stability under various conditions. Its ability to modulate calcium signaling and provide neuroprotection further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXNUXBLKRLWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064644
Record name Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-
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Molecular Weight

182.20 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name N-(2-Acetamido)-2-aminoethanesulfonic acid
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CAS No.

7365-82-4
Record name N-(2-Acetamido)-2-aminoethanesulfonic acid
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Record name N-(2-Acetamido)-2-aminoethanesulfonic acid
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Record name ACES
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Record name Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-
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Record name Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-
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Record name N-(carbamoylmethyl)taurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ACES?

A1: this compound has a molecular formula of C4H8N2O4S and a molecular weight of 180.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided papers don't offer specific spectroscopic data, they mention techniques like Fourier transform infrared (FT-IR) spectroscopy being used to characterize lignin fractions extracted using [BMIM]Ace (1-butyl-3-methylimidazolium acesulfamate), an ionic liquid containing this compound. []

Q3: How does this compound perform in terms of material compatibility and stability?

A3: The research primarily focuses on this compound as a component of ionic liquids, particularly [BMIM]Ace. Studies show that [BMIM]Ace exhibits good retention of its structure and properties after being used for lignin extraction, suggesting this compound contributes to the ionic liquid's stability. []

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